2-Nitro-4-(2,2,2-trifluoroethoxy)aniline
Overview
Description
2-Nitro-4-(2,2,2-trifluoroethoxy)aniline: is an organic compound with the molecular formula C8H7F3N2O3 It is a heterocyclic organic compound that features a nitro group and a trifluoroethoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline typically involves the nitration of 4-(2,2,2-trifluoroethoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and acylation, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, acyl chlorides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Amino-4-(2,2,2-trifluoroethoxy)aniline.
Substitution: Various halogenated, sulfonated, or acylated derivatives.
Oxidation: Nitroso derivatives or other oxidized forms.
Scientific Research Applications
2-Nitro-4-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
4-(2,2,2-trifluoroethoxy)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-4-(trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a trifluoroethoxy group.
Uniqueness
2-Nitro-4-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both a nitro group and a trifluoroethoxy group, which impart distinct chemical and physical properties. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, while the nitro group provides a site for various chemical transformations.
Properties
IUPAC Name |
2-nitro-4-(2,2,2-trifluoroethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c9-8(10,11)4-16-5-1-2-6(12)7(3-5)13(14)15/h1-3H,4,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGOUNGPWVVCMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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